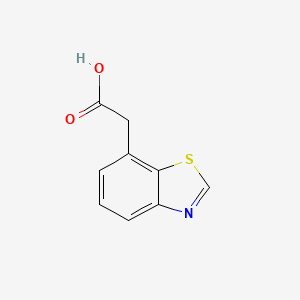

4,8-Dibromoquinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

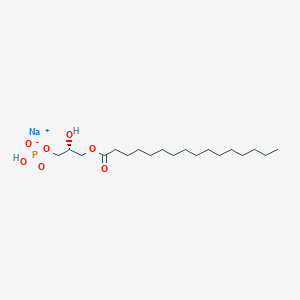

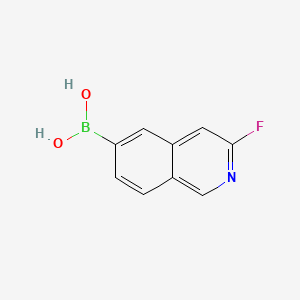

4,8-Dibromoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4Br2N21. It is not intended for human or veterinary use and is used for research purposes1.

Synthesis Analysis

The synthesis of 4,8-Dibromoquinoline-3-carbonitrile is not explicitly mentioned in the search results. However, a related compound, 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile (DDIC) derivatives, were synthesized from dicyanomethylene-4H-pyran derivatives and secondary amines by a mechanism of ring-opening and sequential ring-closing reactions2.Molecular Structure Analysis

The molecular weight of 4,8-Dibromoquinoline-3-carbonitrile is 311.9641. The exact molecular structure is not provided in the search results.

Chemical Reactions Analysis

Specific chemical reactions involving 4,8-Dibromoquinoline-3-carbonitrile are not detailed in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 4,8-Dibromoquinoline-3-carbonitrile are not detailed in the search results.Scientific Research Applications

Optoelectronic and Charge Transport Properties

Research on hydroquinoline derivatives, which include structures related to 4,8-Dibromoquinoline-3-carbonitrile, demonstrates significant potential in optoelectronic applications. A study by Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of these compounds, revealing their efficiency as multifunctional materials due to favorable geometrical, electronic, and optical properties. The analysis indicates these compounds could offer better hole transport tendency, which is crucial for the development of electronic and photonic devices (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).

Kinase Inhibition for Therapeutic Applications

Another significant area of research involves the development of kinase inhibitors for therapeutic purposes. Derivatives of quinoline-3-carbonitrile, including those structurally related to 4,8-Dibromoquinoline-3-carbonitrile, have been identified as potent inhibitors of Src kinase. This kinase plays a critical role in cancer progression, making these compounds valuable in the design of new cancer therapies. Berger et al. (2005) reported on the synthesis and structure-activity relationships of these compounds, highlighting their potential as powerful tools in cancer treatment (Berger, Dutia, Birnberg, Powell, Boschelli, Wang, Ravi, Yaczko, Golas, Lucas, & Boschelli, 2005).

Corrosion Inhibition

Quinoline derivatives have also shown promise as corrosion inhibitors, which are crucial for protecting metals against degradation. Erdoğan et al. (2017) conducted a computational study on novel quinoline derivatives, including their adsorption and corrosion inhibition properties on iron surfaces. Their findings support the application of these compounds in preventing corrosion, which has significant implications for industrial processes and materials science (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).

Synthetic Methodologies

The chemical synthesis of quinoline derivatives opens pathways to a wide range of biologically active compounds. Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido quinoline derivatives, showcasing the versatility of quinoline-3-carbonitriles in organic synthesis. Their work contributes to the broader understanding of how these compounds can be synthesized and modified for various scientific applications (Elkholy & Morsy, 2006).

Safety And Hazards

The safety data sheet (SDS) for 4,8-Dibromoquinoline-3-carbonitrile can be viewed and downloaded for free at Echemi.com3. However, the specific safety and hazard information is not provided in the search results.

Future Directions

The future directions for the use and study of 4,8-Dibromoquinoline-3-carbonitrile are not specified in the search results.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

properties

IUPAC Name |

4,8-dibromoquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Br2N2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFRWBMKBDZJHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Br)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677851 |

Source

|

| Record name | 4,8-Dibromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Dibromoquinoline-3-carbonitrile | |

CAS RN |

1242260-88-3 |

Source

|

| Record name | 4,8-Dibromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)

![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)